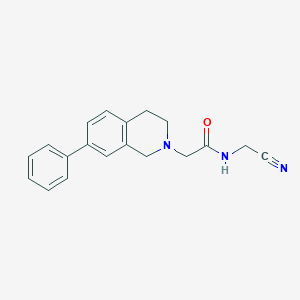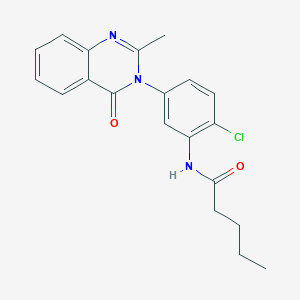
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as CMPD1 and is a potent inhibitor of the protein kinase CK2.
Mécanisme D'action
CMPD1 exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CMPD1 can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a significant impact on the biochemical and physiological processes of cells. It can induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and inhibiting the activity of CK2. In addition, CMPD1 can reduce inflammation by inhibiting the activity of CK2 in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD1 has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, CMPD1 also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Orientations Futures
There are many potential future directions for research on CMPD1. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Another area of interest is the use of CMPD1 in combination with other drugs to enhance its effects and overcome resistance to treatment. Finally, further studies are needed to fully understand the long-term effects of CMPD1 on cells and organisms, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CMPD1 involves the reaction of 2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)acetamide with phenylboronic acid in the presence of a palladium catalyst. The reaction takes place in a suitable solvent, such as dichloromethane, under controlled conditions of temperature and pressure.
Applications De Recherche Scientifique
CMPD1 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CMPD1 has also been shown to reduce inflammation by inhibiting the activity of CK2 in immune cells.
Propriétés
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17(14-5-2-1-3-6-14)18(22)20-15-7-4-8-16(13-15)26(23,24)21-9-11-25-12-10-21/h1-8,13,17H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHCKELCHPJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-2-phenyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

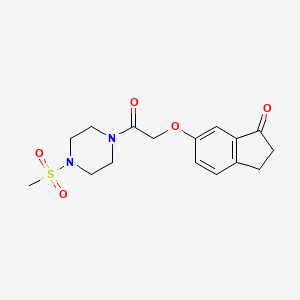
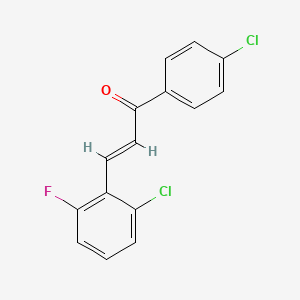
![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)



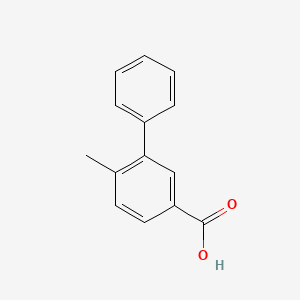
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2778969.png)

